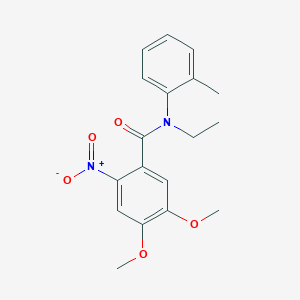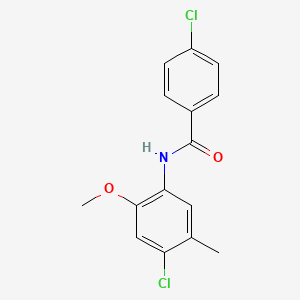
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline, also known as BMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives and has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline is not fully understood. However, studies have suggested that this compound exerts its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and regulating the expression of various inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and activate various signaling pathways involved in cell death. This compound has also been shown to regulate the expression of genes involved in oxidative stress and inflammation. In addition, this compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing significant harm to cells or animals. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Furthermore, the role of this compound in regulating immune responses and its potential use in the treatment of autoimmune diseases warrants further investigation.
Méthodes De Synthèse
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline can be synthesized through a multi-step process that involves the reaction of 2-methyl-8-nitroquinoline with benzylpiperidine in the presence of a reducing agent, followed by methylation of the resulting intermediate. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-17-15-22(24-23-20(17)9-6-10-21(23)26-2)25-13-11-19(12-14-25)16-18-7-4-3-5-8-18/h3-10,15,19H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHHOVPFWGSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)

![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)